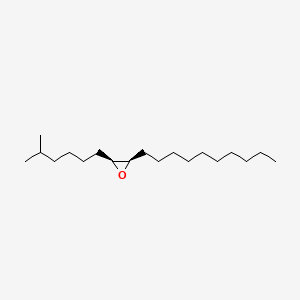
Disparlure
概要
説明
Disparlure: is a chemical compound with the formula C₁₉H₃₈OThis compound plays a crucial role in attracting male moths to female moths for mating purposes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-7,8-epoxy-2-methyloctadecane can be achieved through various methods. One common approach involves the reaction of isoheptyl bromide with an organometallic compound of dodecine-(1) in the presence of an anhydrous polar organic diluent at a temperature range of 20°C to 150°C. This reaction produces 2-methyloctadecine-(7), which is then hydrogenated to yield cis-7,8-epoxy-2-methyloctadecane .
Industrial Production Methods: Industrial production of cis-7,8-epoxy-2-methyloctadecane often employs asymmetric epoxidation techniques. This method involves constructing an epoxide ring from diols, followed by filtrations and chromatography. The process is efficient and can produce yields over 70% using a six-step procedure .
化学反応の分析
Types of Reactions: Disparlure undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pest Management
Disparlure's most notable application is in integrated pest management (IPM) strategies for controlling gypsy moths. The compound is utilized in various formulations to disrupt mating behaviors among male moths, thereby reducing population growth.
Formulations and Application Methods
This compound is available in various formulations:
- Controlled Release Dispensers : These allow for gradual release of the pheromone into the environment, maintaining effective concentrations over extended periods.
- Liquid Formulations : These may evaporate or biodegrade more quickly, making them suitable for situations where rapid assessment is necessary .
Ecological Studies
This compound is also employed in ecological research to study the behavior and population dynamics of gypsy moths and other related species.
Behavioral Studies
Researchers utilize this compound to investigate mating behaviors and population interactions within ecosystems:
- Attraction Studies : Experiments have demonstrated how varying concentrations of this compound influence male attraction and mating success.
- Impact on Non-target Species : Studies assess how the application of this compound affects non-target species within the ecosystem, ensuring that pest management strategies do not inadvertently harm beneficial organisms .
Chemical Synthesis
The synthesis of this compound has been a subject of extensive research due to its utility in pest management and its scarcity from natural sources.
Synthetic Pathways
Numerous synthetic methods have been developed to produce this compound:
- Enantioselective Synthesis : Recent advancements include a concise enantioselective synthesis involving iodolactonization followed by epoxidation, achieving high yields with fewer steps compared to previous methods .
- Synthesis from Chiral Precursors : Various studies have explored synthesizing this compound from chiral intermediates, enhancing the purity and efficacy of the final product .
Field Trials
Field trials conducted across different climatic regions have demonstrated the effectiveness of this compound in diverse environments:
- In Virginia, aerial applications resulted in significant reductions in gypsy moth populations during peak mating seasons.
- Trials in Wisconsin highlighted variations in efficacy based on temperature and formulation type, emphasizing the need for tailored approaches depending on local conditions .
Long-term Monitoring
Ongoing studies focus on the long-term ecological impacts of sustained this compound applications:
作用機序
The mechanism of action of cis-7,8-epoxy-2-methyloctadecane involves its binding to specific receptor cells in the antennae and prothorax of target insects. This binding triggers an inhibitory effect on their behavior and physiological functions, effectively disrupting mating and reducing pest populations . The compound interacts with pheromone-binding proteins (PBPs) in insects, leading to changes in their behavior .
類似化合物との比較
Disparlure can be compared with other similar compounds, such as:
cis-7,8-Epoxy-2-methyloctadec-17-ene: This compound is a trace component of the sex pheromone gland of the Asian gypsy moth and acts synergistically with cis-7,8-epoxy-2-methyloctadecane.
Other Epoxy Compounds: Similar epoxy compounds include various epoxides used in organic synthesis and industrial applications.
Uniqueness: this compound is unique due to its specific role as a sex pheromone in moths, making it a valuable tool in pest control and ecological studies.
特性
CAS番号 |
29804-22-6 |
|---|---|
分子式 |
C19H38O |
分子量 |
282.5 g/mol |
IUPAC名 |
(2R,3S)-2-decyl-3-(5-methylhexyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1 |
InChIキー |
HFOFYNMWYRXIBP-MOPGFXCFSA-N |
SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C |
異性体SMILES |
CCCCCCCCCC[C@@H]1[C@@H](O1)CCCCC(C)C |
正規SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C |
外観 |
Solid powder |
Key on ui other cas no. |
54910-52-0 29804-22-6 57457-72-4 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Disparlure; AI3-34886; AI3 34886; AI334886 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















